molecular formula C11H14ClNO B1355648 2-chloro-N-(4-methylbenzyl)propanamide CAS No. 91131-15-6

2-chloro-N-(4-methylbenzyl)propanamide

Cat. No.: B1355648
CAS No.: 91131-15-6
M. Wt: 211.69 g/mol
InChI Key: BUITZLONWBSHSB-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-chloro-N-(4-methylbenzyl)propanamide typically involves the reaction of 4-methylbenzylamine with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-methylbenzylamine+2-chloropropanoyl chlorideThis compound+HCl\text{4-methylbenzylamine} + \text{2-chloropropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-methylbenzylamine+2-chloropropanoyl chloride→this compound+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistency and efficiency.

Chemical Reactions Analysis

2-chloro-N-(4-methylbenzyl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group on the benzyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-N-(4-methylbenzyl)propanamide is used extensively in scientific research, particularly in the field of proteomics . It serves as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. Additionally, it is used in medicinal chemistry for the development of new therapeutic agents and in industrial applications for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methylbenzyl)propanamide involves its interaction with nucleophilic sites on proteins and peptides. The chloro group acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amines and thiols. This reactivity is exploited in proteomics research to modify specific amino acid residues, thereby facilitating the study of protein interactions and functions.

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-(4-methylbenzyl)propanamide include:

    3-chloro-N-(4-methylbenzyl)propanamide: Differing by the position of the chloro group on the propanamide chain.

    2-chloro-N-(4-methoxybenzyl)propanamide: Differing by the presence of a methoxy group on the benzyl ring instead of a methyl group.

    2-chloro-N-(4-fluorobenzyl)propanamide: Differing by the presence of a fluorine atom on the benzyl ring instead of a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in research and industry.

Properties

IUPAC Name

2-chloro-N-[(4-methylphenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8-3-5-10(6-4-8)7-13-11(14)9(2)12/h3-6,9H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUITZLONWBSHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585356
Record name 2-Chloro-N-[(4-methylphenyl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91131-15-6
Record name 2-Chloro-N-[(4-methylphenyl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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